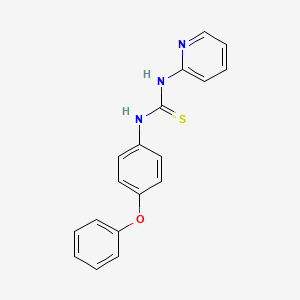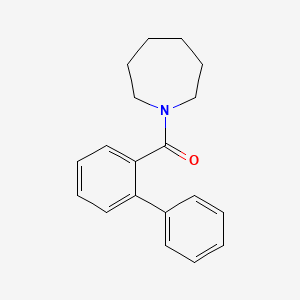
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate, also known as TDPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TDPC belongs to the class of isoindoline derivatives and is known for its unique chemical structure and mechanism of action.
Wirkmechanismus
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate exerts its therapeutic effects by acting on the central nervous system. It is known to modulate the activity of neurotransmitters, such as dopamine, serotonin, and glutamate. This compound also inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain perception, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its unique chemical structure, well-established synthesis method, and known mechanism of action. However, its limitations include its relatively low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is needed to fully understand the therapeutic potential of this compound and its underlying mechanisms of action.
Synthesemethoden
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with 3-chlorophthalic anhydride, followed by the reaction with an amine derivative. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4S/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-5-3-6-13(11-12)24-19(23)16-9-4-10-25-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAYZRHMTYAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)



![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)




